Regulatory-Compliant Chromatographic Co-Elution and Quantification in Human Plasma Pharmacokinetics
Alogliptin-d3 demonstrates near-identical chromatographic retention to non-labeled Alogliptin, a critical requirement for an internal standard (IS) in validated bioanalytical methods. In a direct head-to-head comparison within a validated LC-MS/MS assay for human plasma, Alogliptin-d3 (IS-2) was used alongside the analyte Alogliptin. The method achieved a linear concentration range of 3-300 ng/mL for Alogliptin, fully validated per FDA guidelines, enabling its application in a human pharmacokinetic study after oral administration of Oseni® tablets [1]. In contrast, a non-deuterated Alogliptin standard used as an IS would be indistinguishable from the analyte by mass spectrometry, precluding accurate quantification.
| Evidence Dimension | Assay Linear Range and Regulatory Compliance in Human Plasma |
|---|---|
| Target Compound Data | 3-300 ng/mL linear range for Alogliptin, quantified using Alogliptin-d3 as IS-2. Method fully validated per FDA guidelines. Analysis time: <4 min. |
| Comparator Or Baseline | Non-deuterated Alogliptin (analyte) - cannot function as an internal standard due to identical mass. |
| Quantified Difference | Alogliptin-d3 enables quantification; non-deuterated Alogliptin does not. |
| Conditions | Human plasma; protein precipitation with acetonitrile; LC-MS/MS on C8 column, gradient elution, positive ESI mode, MRM transition 340.3→116.1 for Alogliptin, 343.2→116.1 for Alogliptin-d3. |
Why This Matters
This direct evidence demonstrates that Alogliptin-d3 is a prerequisite for developing FDA/ICH-compliant quantitative bioanalytical methods for Alogliptin in human plasma, a capability not provided by the unlabeled parent compound.
- [1] Khadiga M. Kelani, Mamdouh R. Rezk, Osama M. Badran, Mohamed R. Elghobashy. Determination of pioglitazone, its metabolite and alogliptin in human plasma by a novel LC-MS/MS method; application to a pharmacokinetic study. Journal of Chromatography B. 2019. View Source
